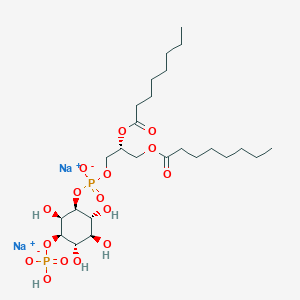

PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt)

Description

Phosphatidylinositol (PtdIns) phosphates are critical signaling lipids involved in membrane trafficking, cytoskeletal organization, and cellular signaling pathways. PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt) is a synthetic analog of natural PtdIns, featuring octanoyl (C8:0) fatty acid chains at the sn-1 and sn-2 positions of the glycerol backbone . Its structure preserves the stereochemistry of the inositol ring and diacylglycerol (DAG) moiety found in natural PtdIns, enabling it to mimic endogenous phosphoinositides in experimental settings. This compound is phosphorylated exclusively at the 3-position of the inositol ring and serves as a substrate or signaling intermediate in studies of lipid kinases (e.g., PI3K) and phosphatases . Its short-chain fatty acids enhance solubility, making it suitable for in vitro assays and structural studies of phosphoinositide-protein interactions .

Properties

IUPAC Name |

disodium;[(1R,2R,3S,4R,5S,6S)-3-[[(2R)-2,3-di(octanoyloxy)propoxy]-oxidophosphoryl]oxy-2,4,5,6-tetrahydroxycyclohexyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48O16P2.2Na/c1-3-5-7-9-11-13-18(26)37-15-17(39-19(27)14-12-10-8-6-4-2)16-38-43(35,36)41-25-22(30)20(28)21(29)24(23(25)31)40-42(32,33)34;;/h17,20-25,28-31H,3-16H2,1-2H3,(H,35,36)(H2,32,33,34);;/q;2*+1/p-2/t17-,20+,21+,22-,23-,24-,25+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYGAGOHASJWLC-ACHOKTOGSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)OP(=O)(O)[O-])O)O)O)OC(=O)CCCCCCC.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)OC[C@H](COP(=O)([O-])O[C@H]1[C@@H]([C@H]([C@@H]([C@H]([C@H]1O)OP(=O)(O)[O-])O)O)O)OC(=O)CCCCCCC.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46Na2O16P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

710.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt), also known as disodium;[(1R,2R,3S,4R,5S,6S)-3-[[(2R)-2,3-di(octanoyloxy)propoxy]-oxidophosphoryl]oxy-2,4,5,6-tetrahydroxycyclohexyl] hydrogen phosphate, is a synthetic analog of natural phosphatidylinositol (PtdIns) containing C8:0 fatty acids at the sn - 1 and sn - 2 positions. The primary targets of this compound are the cellular signaling pathways where it plays a critical role in the generation and transmission of cellular signals.

Mode of Action

The compound features the same inositol and diacyl glycerol (DAG) stereochemistry as that of the natural compound. It interacts with its targets by getting phosphorylated to mono- (PtdIns-P; PIP), di- (PtdIns-P2; PIP2), and triphosphates (PtdIns-P3; PIP3).

Biochemical Pathways

The biochemical pathways affected by this compound are intricate and involve a signal transduction cascade. Hydrolysis of PtdIns-(4,5)-P2 by phosphoinositide (PI)-specific phospholipase C generates inositol triphosphate (IP3) and DAG, which are key second messengers in this cascade.

Pharmacokinetics

The short fatty acid chains of this analog, compared to naturally-occurring PtdIns, give it different physical properties including high solubility in aqueous media. This property impacts its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.

Biochemical Analysis

Biochemical Properties

“PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt)” is involved in intricate biochemical signal transduction cascades. It is phosphorylated to mono-, di-, and triphosphates. The hydrolysis of this compound by phosphoinositide-specific phospholipase C generates inositol triphosphate and diacylglycerol, which are key second messengers.

Cellular Effects

“PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt)” influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The phosphorylation of this compound initiates an intricate signaling cascade that is at the forefront of scientific research.

Molecular Mechanism

The molecular mechanism of action of “PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt)” involves its interaction with biomolecules and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation.

Temporal Effects in Laboratory Settings

The effects of “PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt)” change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial.

Dosage Effects in Animal Models

The effects of “PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt)” vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses.

Metabolic Pathways

“PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt)” is involved in metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels.

Biological Activity

PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt) is a synthetic phosphoinositide that plays a critical role in cellular signaling pathways. This compound is particularly noted for its involvement in various biological processes, including membrane dynamics, cellular proliferation, and signal transduction. This article will delve into the biological activity of PtdIns-(3)-P1, highlighting key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

PtdIns-(3)-P1 is characterized by the presence of two octanoyl (C8) fatty acid chains at the sn-1 and sn-2 positions of the glycerol backbone. This modification enhances its membrane affinity and stability compared to natural phosphoinositides. The sodium salt form facilitates solubility in aqueous solutions, making it suitable for experimental applications.

Biological Functions

Cell Signaling

PtdIns-(3)-P1 is involved in several signaling pathways that are crucial for cell survival and function. It acts as a precursor for other phosphoinositides and participates in the regulation of various cellular activities:

- Phagocytosis and Membrane Dynamics : PtdIns-(3)-P1 is implicated in the regulation of phagocytosis through its role in membrane trafficking and fusion processes. It promotes the recruitment of proteins involved in endocytosis and vesicle formation .

- Cell Proliferation : Studies have shown that PtdIns-(3)-P1 can activate downstream signaling cascades that lead to increased cell proliferation. This effect is mediated through pathways involving protein kinase B (AKT) and other downstream effectors .

The biological activity of PtdIns-(3)-P1 can be attributed to its interaction with specific proteins and receptors:

- Binding to Effector Proteins : PtdIns-(3)-P1 serves as a docking site for various effector proteins that contain pleckstrin homology (PH) domains. This interaction is essential for the localization of these proteins to the plasma membrane, facilitating their activation and subsequent signaling functions .

- Regulation of Phosphoinositide Levels : The compound can influence the levels of other phosphoinositides within the cell, thereby modulating signaling pathways related to cell growth and metabolism. For instance, it has been shown to regulate the balance between PtdIns(3)P and PtdIns(4,5)P2, which are critical for actin cytoskeleton dynamics .

Research Findings

Recent studies have provided insights into the biological activity of PtdIns-(3)-P1:

Case Studies

Several case studies illustrate the therapeutic potential of targeting PtdIns-(3)-P1 pathways:

- Cancer Therapy : In a study investigating breast cancer cells, inhibition of PtdIns-(3)-P1 synthesis resulted in reduced cell proliferation and increased apoptosis. This suggests that targeting this pathway may provide a novel approach for cancer treatment .

- Neurodegenerative Diseases : Research has indicated that modulation of phosphoinositide metabolism, including PtdIns-(3)-P1 levels, may have protective effects against neurodegeneration. Enhancing PtdIns-(3)-P1 signaling could potentially restore normal cellular functions disrupted in diseases like Alzheimer's .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphoinositides vary in phosphorylation patterns and fatty acid composition, which dictate their biological roles. Below is a detailed comparison of PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt) with structurally related analogs:

Table 1: Key Differences Between PtdIns-(3)-P1 and Similar Compounds

Key Findings

Phosphorylation Position Determines Signaling Specificity

- PtdIns-(3)-P1 recruits proteins with 3-phosphate-binding domains (e.g., FYVE or PX domains), distinguishing it from PtdIns-(4)-P1, which interacts with 4-phosphate effectors like oxysterol-binding proteins (OSBP) .

- PtdIns-(4,5)-P2 and PtdIns-(3,4,5)-P3 regulate distinct pathways, such as calcium mobilization (via IP3) and Akt-mediated survival signaling, respectively .

Fatty Acid Chain Length Impacts Membrane Dynamics Shorter chains (C6:0 or C8:0) improve solubility for in vitro assays but reduce membrane stability compared to long-chain analogs (e.g., C16:0 dipalmitoyl) . Dioctanoyl (C8:0) derivatives balance solubility and membrane integration, making them versatile for biochemical studies .

Salt Form and Modifications Influence Experimental Utility Ammonium salts (e.g., PtdIns-(4)-P1 (1,2-dioctanoyl)) may precipitate in high-pH conditions, whereas sodium salts are more stable in aqueous buffers . Biotinylated analogs (e.g., PtdIns-(4)-P1-biotin) enable affinity purification but may alter binding kinetics due to the bulky tag .

Functional Redundancy and Cross-Regulation Enzymes like phosphatases (e.g., PTEN) and kinases (e.g., PI3K) interconvert phosphoinositides, creating dynamic signaling networks. For example, PtdIns-(3)-P1 can be phosphorylated to PtdIns-(3,4)-P2, linking endocytic and proliferative pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.